molecular formula C26H28F3N5O4 B607177 DO34 CAS No. 1848233-58-8

DO34

Katalognummer B607177
CAS-Nummer: 1848233-58-8
Molekulargewicht: 531.5362
InChI-Schlüssel: CQGMWUWJVBKTRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DO34 is a highly potent, selective, and centrally active diacylglycerol lipase (DAGL) inhibitor . It has an IC50 of 6 nM for DAGLα conversion of SAG to 2-AG, and an IC50 for DAGLβ . It is used for research purposes only .


Molecular Structure Analysis

The molecular weight of DO34 is 531.53 . Its molecular formula is C26H28F3N5O4 . The structure includes a piperazine ring and a 1,2,3-triazole ring, which are common structural motifs in medicinal chemistry .


Chemical Reactions Analysis

DO34 is a DAGL inhibitor, meaning it prevents the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG) by DAGL enzymes . This inhibition can have various effects on biological systems, as 2-AG is a signaling molecule involved in various physiological processes .


Physical And Chemical Properties Analysis

DO34 is a solid substance with an off-white to light yellow color . It is soluble in DMSO at a concentration of ≥ 100 mg/mL . The compound should be stored at -20°C for long-term storage .

Wissenschaftliche Forschungsanwendungen

  • Photocatalytic Decolorization of Azo Dyes : Direct Orange 34 (DO34) was studied for its photodecolorization in TiO2 aqueous suspensions. The experimental conditions for this process were optimized using a factorial design, indicating the potential application of DO34 in environmental remediation, particularly for wastewater treatment from dye production and textile manufacturing processes (Niehues, Scarminio, & Takashima, 2010).

  • Cancer Research : DO34 has been investigated in the context of cancer research, particularly in studies focusing on doxorubicin (Dox), a chemotherapeutic agent. For instance, the effect of Dox on cell cycle progression and its relation to DNA damage and cytotoxicity has been studied, indicating its role in cell cycle-dependent cytotoxicity and G2/M phase arrest (Ling et al., 1996). Additionally, research on cardioprotective effects of miR-34a silencing in a rat model of doxorubicin toxicity shows potential therapeutic applications to attenuate DOXO-induced toxicity in the heart of oncologic patients (Piegari et al., 2020).

  • Enhancing Chemotherapy Sensitivity : A study on the genetic protein TmSm(T34A) showed its potential to enhance the sensitivity of breast cancer cell lines to doxorubicin, indicating its potential as a synergistic drug to improve chemotherapy outcomes (Xu et al., 2012).

  • Inflammatory Pain Model : DO34, a dual DAGL-α/β inhibitor, was tested in a mouse model of lipopolysaccharide-induced inflammatory pain. This study highlighted the distinct roles of DAGL-α and DAGL-β in nociception, suggesting DAGL-β inhibition as a promising strategy for treating inflammatory pain (Wilkerson et al., 2017).

  • Adsorption Properties of Clay Minerals : The efficiency of Tunisian raw clay for the removal of DO34 from aqueous solutions was investigated. This study underscores the potential application of natural clay minerals in environmental remediation for dye adsorption (Chaari, Moussi, & Jamoussi, 2015).

Wirkmechanismus

DO34 works by inhibiting DAGL enzymes, which are responsible for the conversion of DAG to 2-AG . By inhibiting these enzymes, DO34 reduces the levels of 2-AG, a signaling molecule involved in various physiological processes .

Eigenschaften

IUPAC Name

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGMWUWJVBKTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.